2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone 2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC11439943
InChI: InChI=1S/C20H19ClN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2
SMILES:
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.8 g/mol

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC11439943

Molecular Formula: C20H19ClN4O3

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone -

Specification

Molecular Formula C20H19ClN4O3
Molecular Weight 398.8 g/mol
IUPAC Name 2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one
Standard InChI InChI=1S/C20H19ClN4O3/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2
Standard InChI Key YZQVDJFUMOVMQL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the pyridazinone family, featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3 . Key substituents include:

  • Position 2: A 2-oxoethyl chain connected to a 4-(4-chlorophenyl)piperazine moiety.

  • Position 6: A 2-furyl group, introducing heterocyclic diversity.

The piperazine ring enhances interactions with biological targets, particularly neurotransmitter receptors, while the furyl group may improve solubility and metabolic stability compared to purely aromatic analogs .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>20</sub>ClN<sub>5</sub>O<sub>3</sub>
Molecular Weight425.5 g/mol
Predicted logP2.5–3.5
Hydrogen Bond Acceptors6
Polar Surface Area~65 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis is reported, analogous pyridazinones are synthesized via:

  • Core Formation: Cyclization of dihydropyridazines or condensation of diketones with hydrazines .

  • Substituent Introduction:

    • Piperazine Attachment: Alkylation of pyridazinone with bromoethyl ketone intermediates, followed by coupling with 4-(4-chlorophenyl)piperazine .

    • Furyl Group Incorporation: Suzuki-Miyaura coupling or nucleophilic substitution at position 6 .

Key Intermediate: 6-(2-Furyl)-3(2H)-pyridazinone

Synthesis begins with 6-chloro-3(2H)-pyridazinone, which undergoes palladium-catalyzed cross-coupling with 2-furylboronic acid to introduce the furyl group .

Pharmacological Activities

Analgesic and Anti-inflammatory Effects

Pyridazinones with piperazine substituents exhibit potent analgesic activity, often surpassing reference drugs like morphine in rodent models . For example, 6-phenyl-3(2H)-pyridazinone derivatives reduced inflammation by 60–80% in carrageenan-induced edema tests . The 4-chlorophenyl group may enhance serotonin receptor affinity, while the furyl moiety could modulate cyclooxygenase (COX) inhibition .

MAO-B Inhibition

Pyridazinones bearing fluorophenyl-piperazine groups (e.g., compound T11 in source ) showed selective MAO-B inhibition (IC<sub>50</sub>: 0.8–1.2 μM), suggesting potential for treating neurodegenerative diseases . Structural similarities imply that the 4-chlorophenyl variant may retain this activity.

Cardiovascular Activity

4,5-Dihydropyridazinones are known inotropic agents, improving cardiac output without increasing oxygen demand . While the unsaturated pyridazinone core in this compound may reduce such effects, its piperazine moiety could still interact with adrenergic receptors .

Physicochemical and ADMET Properties

Lipophilicity and Solubility

Predicted logP values (2.5–3.5) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility . The furyl group’s electron-rich nature may enhance solubility in polar solvents compared to purely aromatic analogs .

Metabolic Stability

Piperazine rings are susceptible to N-dealkylation, but the 4-chlorophenyl group could slow hepatic metabolism . In vitro assays with liver microsomes would clarify half-life and major metabolites.

Future Research Directions

  • Synthetic Optimization: Improve yield via microwave-assisted synthesis or flow chemistry.

  • Target Identification: Screen against serotonin (5-HT<sub>1A</sub>) and adrenergic (α<sub>2</sub>) receptors.

  • In Vivo Studies: Evaluate efficacy in neuropathic pain and Parkinson’s models.

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